

# Application Notes and Protocols for CellTracker™ Red CMTPX Staining of Adherent Cells

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## Compound of Interest

Compound Name: CellTracker Red CMTPX

Cat. No.: B12398355

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## Introduction

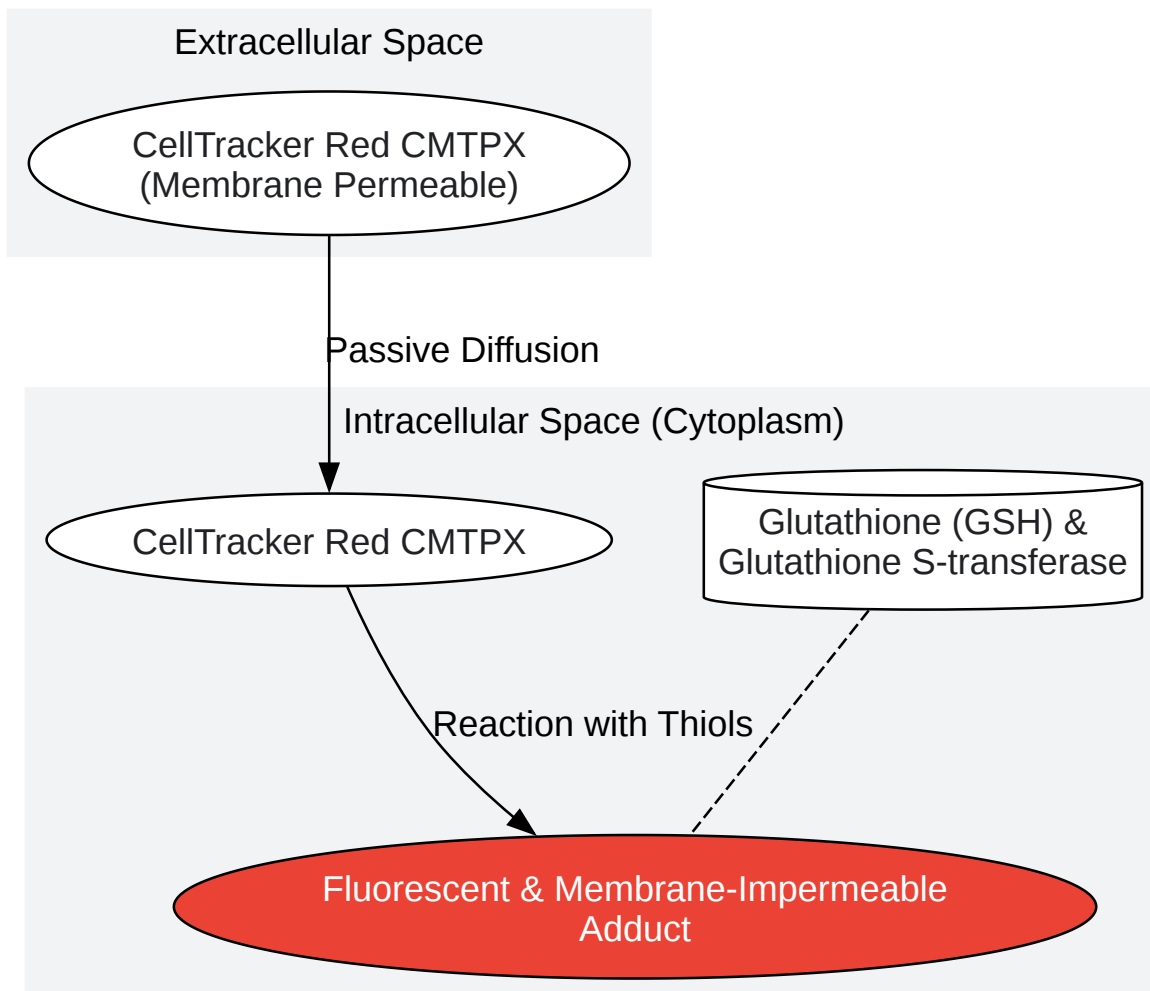
CellTracker™ Red CMTPX is a fluorescent probe designed for the long-term tracking of living cells. Its utility in biological research stems from its ability to freely pass through cell membranes. Once inside a cell, it undergoes a transformation into a cell-impermeant product, ensuring it is well-retained within the cytoplasm.[1][2][3] This probe contains a chloromethyl group that reacts with thiol groups, primarily through a glutathione S-transferase-mediated reaction.[3][4] The resulting fluorescent dye-thioether adduct is stable, non-toxic at recommended working concentrations, and is passed down to daughter cells for several generations, making it an ideal tool for cell migration, co-culture, and long-term cell fate studies. [1][2][5][6] The fluorescence of CellTracker™ Red CMTPX does not require enzymatic cleavage for activation.[5][7]

## Product Specifications

Property	Value
Chemical Name	CellTracker™ Red CMTPIX
Molecular Formula	C <sub>42</sub> H <sub>40</sub> ClN <sub>3</sub> O <sub>4</sub>
Molecular Weight	686.3
Excitation (Max)	577 nm[1]
Emission (Max)	602 nm[1]
Solubility	DMSO
Storage	-20°C, protect from light and moisture[1][2]

## Mechanism of Action

The following diagram illustrates the mechanism of CellTracker™ Red CMTPIX within a living cell.



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Caption: Mechanism of **CellTracker Red CMTPX** Staining.

## Quantitative Data Summary

The optimal staining concentration and incubation time for CellTracker™ Red CMTPX can vary depending on the cell type and experimental duration. It is highly recommended to perform a titration to determine the ideal conditions for your specific cell line.

Parameter	Short-Term Experiments (< 3 days)	Long-Term Experiments (> 3 days) or Rapidly Dividing Cells
Working Concentration	0.5 - 5 $\mu$ M <a href="#">[5]</a> <a href="#">[4]</a> <a href="#">[7]</a>	5 - 25 $\mu$ M <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Incubation Time	15 - 45 minutes <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>	15 - 45 minutes <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>

Note: To maintain normal cellular physiology, it is crucial to use the lowest possible dye concentration that provides sufficient fluorescence for imaging.[\[5\]](#)[\[4\]](#)[\[7\]](#) Over-labeling, either by using too high a concentration or too long an incubation time, can lead to cellular toxicity.[\[8\]](#)

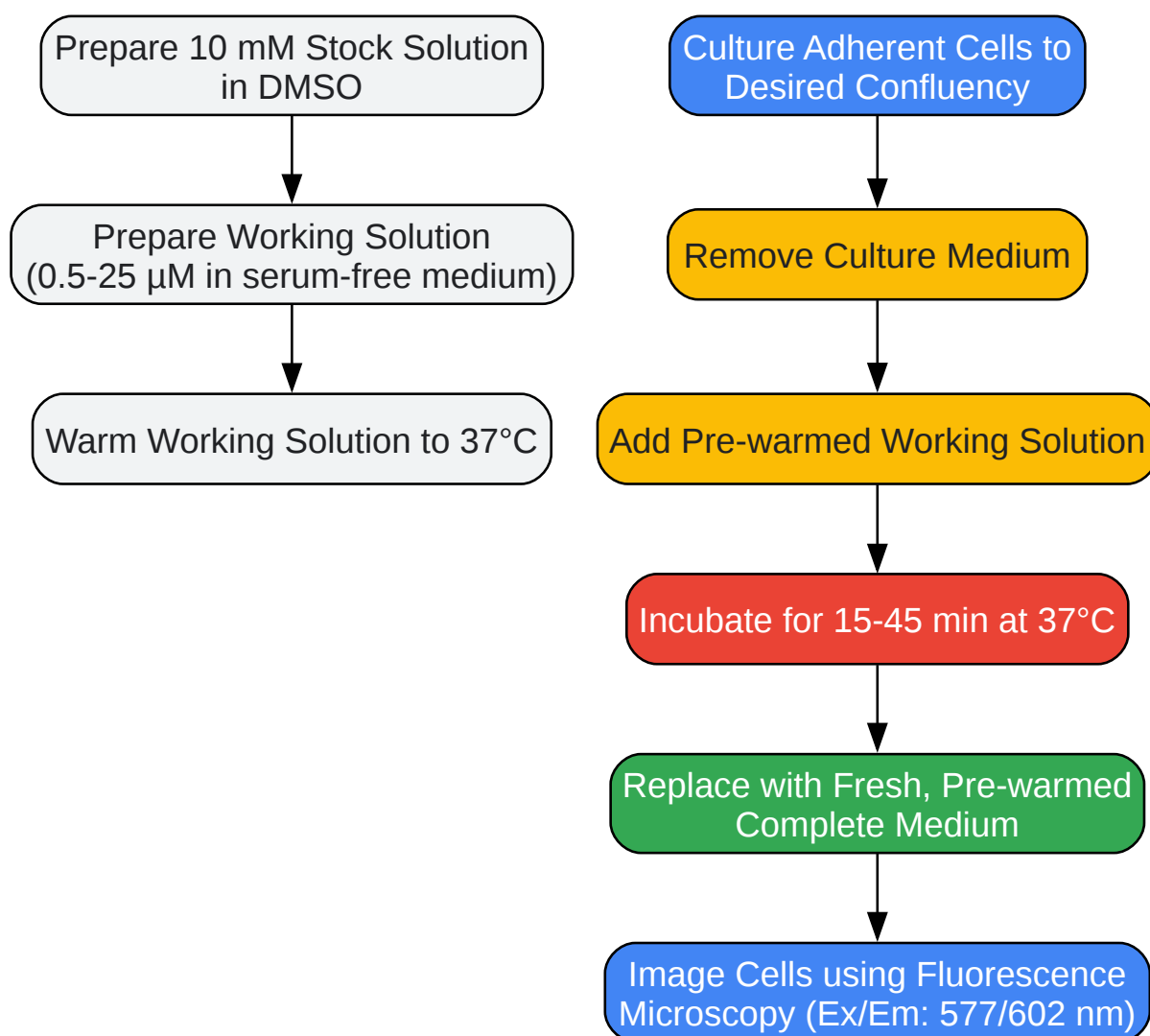
## Experimental Protocol: Staining of Adherent Cells

This protocol outlines the step-by-step procedure for staining adherent cells with CellTracker™ Red CMTPIX.

### Materials

- CellTracker™ Red CMTPIX dye
- Anhydrous Dimethyl sulfoxide (DMSO)
- Serum-free cell culture medium
- Complete cell culture medium
- Adherent cells cultured in a suitable vessel (e.g., petri dish, chamber slide)
- Phosphate-Buffered Saline (PBS)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Fluorescence microscope with appropriate filters

### Experimental Workflow



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Caption: Workflow for Staining Adherent Cells.

## Step-by-Step Procedure

- Reagent Preparation

1. 10 mM Stock Solution: Before opening, allow the vial of CellTracker™ Red CMTPIX to warm to room temperature.[4][7] Dissolve the lyophilized powder in high-quality anhydrous DMSO to a final concentration of 10 mM.[4][7] For a 50 μg vial, this can be achieved by adding approximately 7.3 μL of DMSO.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]

2. Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (ranging from 0.5 to 25  $\mu$ M) in serum-free medium.[\[1\]](#)[\[5\]](#)[\[7\]](#) It is crucial to use serum-free medium for the staining step as serum can contain esterases that may prematurely cleave the dye.[\[10\]](#) Warm the working solution to 37°C before use.[\[1\]](#)[\[5\]](#)[\[7\]](#) Avoid using amine- and thiol-containing buffers.[\[5\]](#)[\[7\]](#)
- Cell Preparation
    1. Culture your adherent cells of choice on a suitable vessel (e.g., coverslips, petri dishes) until they reach the desired confluency.
  - Staining Protocol
    1. Aspirate the complete culture medium from the cells.
    2. Gently add the pre-warmed CellTracker™ Red CMTPX working solution to the cells, ensuring the entire surface is covered.[\[1\]](#)[\[5\]](#)[\[7\]](#)
    3. Incubate the cells for 15 to 45 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.[\[1\]](#)[\[5\]](#)[\[7\]](#) The optimal incubation time may vary between cell types and should be determined empirically.
    4. Remove the working solution containing the dye.
    5. Wash the cells once with fresh, pre-warmed PBS or serum-free medium.
    6. Replace with fresh, pre-warmed complete culture medium.[\[1\]](#) It is acceptable to return the cells to a medium containing serum after the staining step.[\[10\]](#)
    7. Incubate the cells for an additional 30 minutes at 37°C to allow for complete modification of the dye within the cells.[\[4\]](#)[\[9\]](#)
  - Imaging
    1. The stained cells are now ready for imaging.
    2. Use a fluorescence microscope equipped with filters appropriate for the excitation and emission maxima of CellTracker™ Red CMTPX (Ex: 577 nm, Em: 602 nm).[\[1\]](#)

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or No Fluorescence Signal	<ul style="list-style-type: none"><li>- Staining performed in the presence of serum.</li><li>- Insufficient dye concentration or incubation time.</li></ul>	<ul style="list-style-type: none"><li>- Ensure staining is performed in serum-free medium.<a href="#">[10]</a></li><li>- Increase the dye concentration and/or incubation time.<a href="#">[10]</a></li></ul>
High Background or Non-specific Staining	<ul style="list-style-type: none"><li>- Inadequate washing after staining.</li></ul>	<ul style="list-style-type: none"><li>- Increase the number and duration of washes after removing the staining solution.<a href="#">[10]</a></li></ul>
Cell Toxicity or Death	<ul style="list-style-type: none"><li>- Dye concentration is too high.</li><li>- Incubation time is too long.</li><li>- Phototoxicity from prolonged imaging.</li></ul>	<ul style="list-style-type: none"><li>- Reduce the dye concentration and/or incubation time.<a href="#">[8]</a></li><li>- Minimize light exposure during imaging by reducing acquisition time and/or laser power.</li></ul>
Dye Leakage into Unstained Cells (in co-culture)	<ul style="list-style-type: none"><li>- Incomplete removal of unincorporated dye.</li><li>- Macrophages may uptake and store the dye differently.</li></ul>	<ul style="list-style-type: none"><li>- Perform thorough washes after staining.<a href="#">[11]</a></li><li>- For cell types like macrophages, try a lower dye concentration and/or a shorter staining time.<a href="#">[11]</a></li></ul>

## Fixation and Permeabilization

CellTracker™ dyes, including Red CMTPIX, are generally compatible with fixation procedures.[\[10\]](#)[\[12\]](#) The dye covalently binds to cellular components, allowing for subsequent immunocytochemistry or other applications requiring fixation.[\[10\]](#) However, some leakage of the dye may occur following permeabilization.[\[10\]](#) It is advisable to test the fixation and permeabilization protocol to ensure optimal retention of the fluorescent signal. A common method involves fixing with 4% paraformaldehyde in PBS.[\[12\]](#)

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